3-Chloro-4-(chlorocarbonyl)phenyl 4-(pentyloxy)benzoate
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Overview
Description
3-Chloro-4-(chlorocarbonyl)phenyl 4-(pentyloxy)benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a chlorocarbonyl group and a pentyloxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(chlorocarbonyl)phenyl 4-(pentyloxy)benzoate typically involves the esterification of 3-Chloro-4-(chlorocarbonyl)phenol with 4-(pentyloxy)benzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, which facilitates the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to large-scale production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(chlorocarbonyl)phenyl 4-(pentyloxy)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorocarbonyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the chlorine atom.
Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Hydrolysis: Acidic conditions using hydrochloric acid or sulfuric acid, or basic conditions using sodium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Formation of substituted phenyl benzoates.
Hydrolysis: Formation of 3-Chloro-4-(chlorocarbonyl)phenol and 4-(pentyloxy)benzoic acid.
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Scientific Research Applications
3-Chloro-4-(chlorocarbonyl)phenyl 4-(pentyloxy)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(chlorocarbonyl)phenyl 4-(pentyloxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-(chlorocarbonyl)phenylboronic acid: Similar in structure but contains a boronic acid group instead of a benzoate group.
4-Chloro-3-methylphenol: Contains a methyl group instead of a pentyloxy group.
3-Chloro-4-hydroxyphenylacetic acid: Contains a hydroxy group and an acetic acid group instead of a pentyloxy benzoate group.
Uniqueness
3-Chloro-4-(chlorocarbonyl)phenyl 4-(pentyloxy)benzoate is unique due to the presence of both a chlorocarbonyl group and a pentyloxy group, which confer distinct chemical reactivity and potential applications. Its combination of functional groups allows for versatile chemical modifications and interactions, making it valuable in various research and industrial contexts.
Properties
CAS No. |
61766-27-6 |
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Molecular Formula |
C19H18Cl2O4 |
Molecular Weight |
381.2 g/mol |
IUPAC Name |
(4-carbonochloridoyl-3-chlorophenyl) 4-pentoxybenzoate |
InChI |
InChI=1S/C19H18Cl2O4/c1-2-3-4-11-24-14-7-5-13(6-8-14)19(23)25-15-9-10-16(18(21)22)17(20)12-15/h5-10,12H,2-4,11H2,1H3 |
InChI Key |
OVLCJWBECNZVGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)C(=O)Cl)Cl |
Origin of Product |
United States |
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